2-Ethoxyadamantane-2-carbonitrile
Description
2-Ethoxyadamantane-2-carbonitrile is a functionalized adamantane derivative characterized by an ethoxy group and a nitrile group attached to the same carbon atom of the adamantane scaffold. This article compares these compounds based on substituent effects, synthetic routes, and intermolecular interactions, leveraging available research findings.
Properties
CAS No. |
169215-88-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-ethoxyadamantane-2-carbonitrile |
InChI |
InChI=1S/C13H19NO/c1-2-15-13(8-14)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,2-7H2,1H3 |
InChI Key |
QOZYEVHYSGISGD-UHFFFAOYSA-N |
SMILES |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
Canonical SMILES |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
Synonyms |
Tricyclo[3.3.1.13,7]decane-2-carbonitrile, 2-ethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The adamantane core provides rigidity and thermal stability, but substituents critically influence molecular conformation and properties:
- 2-Ethoxyadamantane-2-carbonitrile : Features an ethoxy (-OCH₂CH₃) and nitrile (-CN) group on the same carbon. The ethoxy group is moderately polar and less sterically demanding than bulkier substituents.
- 2-(Trimethylsiloxy)adamantane-2-carbonitrile : Substituted with a trimethylsiloxy (-OSi(CH₃)₃) group and -CN. The siloxy group introduces significant steric bulk and hydrophobicity, reducing polarity .
- 2-(Cyclohexylamino)adamantane-2-carbonitrile: Contains a cyclohexylamino (-NHC₆H₁₁) group and -CN. The amino group enhances hydrogen-bonding capacity and basicity compared to ether or siloxy derivatives .
Key structural distinctions :
| Substituent | Steric Bulk | Polarity | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | Moderate | Moderate | Acceptor (via ether O) |
| Trimethylsiloxy (-OSiMe₃) | High | Low | None |
| Cyclohexylamino (-NHC₆H₁₁) | High | Moderate (basic) | Donor/Acceptor (NH) |
Physicochemical Properties
Substituent effects manifest in crystallinity, solubility, and intermolecular interactions:
- Trimethylsiloxy derivative : Forms dimeric units in the crystal lattice via weak C–H···N hydrogen bonds (H···N distance: 2.68 Å). The siloxy group adopts a staggered conformation, minimizing steric clashes. Low polarity likely reduces aqueous solubility .
- Ethoxy derivative : Expected to exhibit higher polarity than the siloxy analog, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone). The ethoxy group may participate in weaker C–H···O/N interactions.
Data Tables
Table 1: Comparative Analysis of Adamantane-2-carbonitrile Derivatives
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